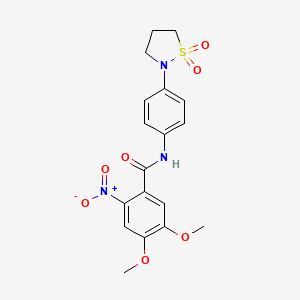

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4,5-dimethoxy-2-nitrobenzamide

Description

N-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-4,5-dimethoxy-2-nitrobenzamide is a benzamide derivative featuring a 1,1-dioxidoisothiazolidine moiety linked to a substituted phenyl ring. Key structural attributes include:

- Benzamide core: Substituted with electron-withdrawing nitro (-NO₂) and electron-donating dimethoxy (-OCH₃) groups at positions 2, 4, and 3.

- 1,1-Dioxidoisothiazolidine: A sulfone-containing heterocycle conferring rigidity and metabolic stability compared to thioether analogs.

Properties

IUPAC Name |

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4,5-dimethoxy-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O7S/c1-27-16-10-14(15(21(23)24)11-17(16)28-2)18(22)19-12-4-6-13(7-5-12)20-8-3-9-29(20,25)26/h4-7,10-11H,3,8-9H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLRRRYIRRWPTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-4,5-dimethoxy-2-nitrobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and other pharmacological properties.

Chemical Structure and Properties

The compound has the following molecular formula: C20H23N3O5S. Its molecular weight is approximately 417.48 g/mol. The compound features a dioxidoisothiazolidin moiety linked to a phenyl group and a nitrobenzamide structure, which may contribute to its biological effects.

Antimicrobial Activity

Research indicates that derivatives of isothiazolidinone compounds exhibit significant antimicrobial properties. For instance, compounds similar to N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4,5-dimethoxy-2-nitrobenzamide have shown effectiveness against various bacterial strains such as Staphylococcus aureus , Escherichia coli , and Bacillus subtilis . In studies, these compounds were evaluated using a two-fold serial dilution technique, demonstrating comparable or superior activity to standard antibiotics like norfloxacin and chloramphenicol .

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Effective | |

| Escherichia coli | Effective | |

| Bacillus subtilis | Effective |

Antifungal Activity

The compound's antifungal properties were also assessed against pathogens such as Aspergillus niger , Aspergillus flavus , and Candida albicans . Similar derivatives have shown promising antifungal activity, indicating that this compound may also possess such capabilities .

The biological activity of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4,5-dimethoxy-2-nitrobenzamide may be attributed to its ability to interact with microbial cell walls or disrupt metabolic pathways within the microorganisms. The presence of the nitro group is often associated with enhanced reactivity towards biological targets, potentially leading to increased antimicrobial efficacy.

Case Studies

In a recent study published in EurekaSelect, researchers synthesized various thiazolidinone derivatives and tested them for antibacterial and antifungal activities. Among these compounds, some showed enhanced activity compared to traditional drugs, suggesting that modifications in the chemical structure can lead to improved pharmacological profiles .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The table below compares key structural elements and substituents:

Key Observations :

- The target compound’s sulfone group enhances oxidative stability compared to methylsulfanyl derivatives (e.g., ).

- Unlike diflufenican (), which lacks sulfur-based groups, the sulfone moiety may improve binding to enzymes with sulfone-specific active sites.

- The nitro group distinguishes it from triazole derivatives (), which rely on thione/sulfonyl groups for tautomerism and reactivity.

Physicochemical Properties

Spectral Characteristics:

- IR Spectroscopy: Expected C=O stretch at ~1660–1680 cm⁻¹ (benzamide core) and NO₂ asymmetric stretch at ~1520 cm⁻¹. Absence of S-H bands (~2500–2600 cm⁻¹) confirms sulfone stability, contrasting with tautomeric thiones in triazoles ().

- NMR :

- Aromatic protons in the dimethoxy-nitrobenzamide region (δ 6.5–8.5 ppm) would resemble substituted benzamides, while the isothiazolidine protons may appear as distinct multiplet signals.

Solubility and logP:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.